molecular formula C23H29N3O3 B6967354 4-methoxy-N-[4-(2-phenylethylcarbamoyl)phenyl]azepane-1-carboxamide

4-methoxy-N-[4-(2-phenylethylcarbamoyl)phenyl]azepane-1-carboxamide

Cat. No.: B6967354
M. Wt: 395.5 g/mol
InChI Key: RBTNEECHAFFJBB-UHFFFAOYSA-N
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Description

4-methoxy-N-[4-(2-phenylethylcarbamoyl)phenyl]azepane-1-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a methoxy group, a phenylethylcarbamoyl group, and an azepane ring, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[4-(2-phenylethylcarbamoyl)phenyl]azepane-1-carboxamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Attachment of the Phenylethylcarbamoyl Group: This step involves the reaction of the azepane derivative with phenylethyl isocyanate under controlled conditions to form the carbamoyl linkage.

    Final Coupling: The final step involves coupling the intermediate with 4-methoxyphenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid derivatives.

    Reduction: Formation of 4-methoxy-N-[4-(2-phenylethylamino)phenyl]azepane-1-carboxamide.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-methoxy-N-[4-(2-phenylethylcarbamoyl)phenyl]azepane-1-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential interactions with proteins and enzymes. It serves as a model compound for understanding the binding affinities and mechanisms of action of similar molecules.

Medicine

In medicine, research focuses on its potential therapeutic applications, including its role as a precursor for drug development. Its structural features make it a candidate for designing molecules with specific biological activities.

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-(2-phenylethylcarbamoyl)phenyl]azepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The methoxy and carbamoyl groups play crucial roles in these interactions, influencing the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[4-(2-phenylethylcarbamoyl)phenyl]piperidine-1-carboxamide
  • 4-methoxy-N-[4-(2-phenylethylcarbamoyl)phenyl]morpholine-1-carboxamide

Uniqueness

Compared to similar compounds, 4-methoxy-N-[4-(2-phenylethylcarbamoyl)phenyl]azepane-1-carboxamide features an azepane ring, which provides distinct steric and electronic properties. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-methoxy-N-[4-(2-phenylethylcarbamoyl)phenyl]azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-29-21-8-5-16-26(17-14-21)23(28)25-20-11-9-19(10-12-20)22(27)24-15-13-18-6-3-2-4-7-18/h2-4,6-7,9-12,21H,5,8,13-17H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTNEECHAFFJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(CC1)C(=O)NC2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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